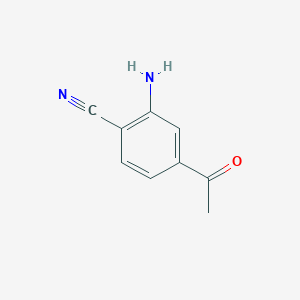

4-Acetyl-2-aminobenzonitrile

Description

4-Acetyl-2-aminobenzonitrile is a substituted benzonitrile derivative featuring an acetyl group (-COCH₃) at the para position (C4) and an amino group (-NH₂) at the ortho position (C2) relative to the nitrile (-CN) group.

Properties

CAS No. |

98012-86-3 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-acetyl-2-aminobenzonitrile |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8(5-10)9(11)4-7/h2-4H,11H2,1H3 |

InChI Key |

YIXQZWCACIDNQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-amino-benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-acetylbenzonitrile with ammonia or an amine under suitable conditions. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of 4-acetyl-2-amino-benzonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-amino-benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetyl-2-amino-benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-2-amino-benzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

4-Acetylbenzonitrile

4-(2-Aminothiazol-4-yl)benzonitrile

- Structure: Features a 2-aminothiazole ring at C4 instead of an acetyl group.

- Properties : Molecular formula C₁₀H₇N₃S; classified as hazardous under GHS guidelines .

- Key Difference: The thiazole ring enhances bioactivity, making this compound a candidate for antimicrobial agents, whereas the acetyl group in this compound may favor ketone-based reactions.

4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile

- Structure : Contains a diazenyl (-N=N-) group and a chloro substituent.

- Properties : Molecular formula C₁₈H₁₉ClN₄O₂; molar mass 358.82 g/mol .

- Key Difference: The diazenyl group enables use as a dye or sensor, contrasting with the acetyl-amino combination’s suitability for heterocyclic synthesis.

Physicochemical Properties

*Theoretical values inferred from analogs.

Key Observations :

- The amino group in this compound increases polarity compared to 4-Acetylbenzonitrile, likely improving solubility in polar solvents.

Biological Activity

4-Acetyl-2-aminobenzonitrile (CAS No. 98012-86-3) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | YIXQZWCACIDNQP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)C#N)N |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has shown promise in various cancer cell lines, where it appears to induce apoptosis and inhibit cell proliferation. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For instance, its ability to influence metabolic pathways suggests a role in drug metabolism and efficacy.

Case Studies

- Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic cell death. Flow cytometry analyses confirmed these findings, highlighting its potential as a therapeutic agent.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzonitrile | Amino group and nitrile | Lacks acetyl group |

| 4-Cyanoacetophenone | Cyano group | Lacks amino group |

| 5-Acetyl-2-aminobenzonitrile | Acetyl and amino groups | Different regioisomer affecting reactivity |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Anticancer Activity : A study reported that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

- Antimicrobial Properties : Another research effort indicated that it could disrupt bacterial biofilms, which is critical for treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.